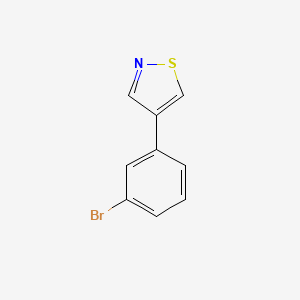

4-(3-Bromophenyl)-1,2-thiazole

Description

Significance of 1,2-Thiazole Scaffolds in Modern Chemical Research

The 1,2-thiazole ring, also known as isothiazole (B42339), is an important structural scaffold in medicinal chemistry and materials science. The chemistry of isothiazoles is an area of intensive development, leading to a wide range of derivatives with high biological activity that are explored as potential new drugs and plant protection chemicals. alfa-chemistry.com

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to many areas of science, including chemistry, biology, and pharmacology. alfa-chemistry.com These compounds are characterized by a ring structure containing at least one atom of an element other than carbon, known as a heteroatom. Nitrogen, oxygen, and sulfur are the most common heteroatoms. alfa-chemistry.com

The presence of these heteroatoms imparts unique physical and chemical properties that are often distinct from their all-carbon counterparts. This structural and electronic diversity makes heterocyclic compounds essential in the design and synthesis of a wide array of functional molecules, including a majority of pharmaceuticals. For instance, nitrogen-containing heterocycles are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and engage in other critical interactions with biological targets.

Within the broad family of heterocycles, the thiazole (B1198619) ring is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom. Depending on the relative positions of these heteroatoms, two primary isomers exist: 1,3-thiazole and 1,2-thiazole (isothiazole).

The 1,3-thiazole isomer is found in numerous FDA-approved drugs, such as the antimicrobial Sulfathiazole (B1682510) and the antiretroviral Ritonavir, highlighting its therapeutic importance. The 1,2-thiazole (isothiazole) ring, the core of 4-(3-Bromophenyl)-1,2-thiazole, is also a key component in biologically active compounds, including the pharmaceutical drugs Ziprasidone and Lurasidone, used to treat schizophrenia and bipolar depression. The isothiazole nucleus is explored for creating a wide variety of bioactive substances, from anti-poliovirus agents to compounds for cancer and diabetes therapy.

Table 2: Comparison of Thiazole Isomers

| Feature | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |

| Arrangement | Sulfur and Nitrogen atoms are adjacent (S-N bond) | Sulfur and Nitrogen atoms are separated by a carbon atom |

| Discovery | First prepared in 1956 alfa-chemistry.com | Hantzsch synthesis developed in the late 19th century |

| Notable Drugs | Ziprasidone, Lurasidone | Sulfathiazole, Ritonavir, Dasatinib |

Evolution of Research on Aryl-Substituted Thiazoles

The attachment of an aryl (aromatic ring) group, such as the 3-bromophenyl group in the target compound, to a thiazole core is a common strategy in medicinal chemistry to create diverse and potent derivatives.

The history of thiazole synthesis is rich, with the most widely known method for the 1,3-isomer being the Hantzsch synthesis, developed in the late 19th century, which involves the cyclization of α-halocarbonyl compounds with thioamides.

The synthesis of the 1,2-thiazole (isothiazole) ring has a more recent history. The parent compound, isothiazole, was first successfully prepared in 1956 through the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation. alfa-chemistry.com This initial method is now considered of purely historical significance, as numerous more efficient synthetic routes have since been developed from more accessible starting materials. alfa-chemistry.com Early methods also included the transformation of other heterocyclic rings, such as converting isoxazoles into isothiazoles using phosphorus pentasulfide. alfa-chemistry.com

Modern research focuses on developing more efficient, selective, and environmentally friendly methods for synthesizing and functionalizing thiazole derivatives. For aryl-substituted 1,2-thiazoles, contemporary strategies include:

Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a well-studied method for constructing the isothiazole ring. alfa-chemistry.com

Condensation Reactions: Various condensation reactions are employed. For instance, procedures have been developed for synthesizing fluoro-substituted aryl isothiazoles from β-thiocyanatocinnamaldehydes and ammonium (B1175870) thiocyanate (B1210189). alfa-chemistry.com

Novel Cyclization Methods: Recent research has introduced innovative protocols, such as an all-heteroatom Wittig-equivalent process for creating aryl-fused isothiazoles from tert-butyl sulfoxides. Another recent development involves a simple, base-mediated (KOH) synthesis of substituted isothiazoles from dithioesters and aryl acetonitriles under aerial conditions.

Cross-Coupling Reactions: The functionalization of the isothiazole ring, including the introduction of aryl groups, often utilizes modern cross-coupling reactions catalyzed by transition metals like palladium. alfa-chemistry.com

The bromophenyl group on this compound makes it a suitable substrate for further modification via such cross-coupling reactions, allowing for the synthesis of a wider library of compounds for biological screening. This potential for derivatization is a key driver in the synthesis of aryl-thiazole compounds in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNS |

|---|---|

Molecular Weight |

240.12 g/mol |

IUPAC Name |

4-(3-bromophenyl)-1,2-thiazole |

InChI |

InChI=1S/C9H6BrNS/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H |

InChI Key |

KREAUUOOTGWVNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 3 Bromophenyl 1,2 Thiazole

Refined Synthetic Routes to the 4-(3-Bromophenyl)-1,2-thiazole Core

The construction of the this compound nucleus can be achieved through several sophisticated synthetic methodologies. These routes offer varying degrees of efficiency, substrate scope, and reaction conditions.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations for Aryl Thiazoles

The Hantzsch thiazole synthesis, a long-standing and reliable method, involves the condensation of an α-haloketone with a thioamide. researchgate.nettandfonline.com For the synthesis of 4-arylthiazoles, this typically involves the reaction of a phenacyl halide with a suitable thioamide. tandfonline.com In the context of this compound, this would traditionally involve the reaction of 2-halo-1-(3-bromophenyl)ethan-1-one with a source of the thiazole's nitrogen and sulfur atoms.

Modern adaptations of the Hantzsch synthesis often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. These can include microwave-assisted synthesis, which has been shown to significantly shorten reaction times compared to conventional heating. tandfonline.comresearchgate.net For instance, the condensation of aracyl bromides with N-arylthioureas under microwave irradiation in water has been reported as a high-yielding and rapid protocol. researchgate.net Furthermore, one-pot multicomponent procedures using catalysts like silica-supported tungstosilisic acid offer an efficient and green approach to Hantzsch thiazole derivatives. mdpi.com The reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes in the presence of this reusable catalyst exemplifies such an advancement. mdpi.com

The general mechanism of the Hantzsch synthesis proceeds through the formation of an intermediate by nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring.

Multi-Component Reaction Approaches for Thiazole Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. ijcce.ac.irnih.gov Several MCRs have been developed for the synthesis of substituted thiazoles. ijcce.ac.irnih.govacs.org

One such approach involves the one-pot condensation of an arylglyoxal, an indole, and an aryl thioamide in acetic acid under heating to produce trisubstituted thiazoles. nih.govacs.org While not directly yielding the title compound, this methodology highlights the potential of MCRs in constructing complex thiazole systems. Another example is a one-pot, three-component reaction of phenacyl bromide, thiosemicarbazide, and acetylacetone (B45752) or ethyl acetoacetate, which provides a simple and mild route to 2-pyrazolyl-4-aryl-thiazoles. researchgate.net

A particularly relevant MCR involves the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a single pot under microwave irradiation to generate hydrazinyl thiazoles. bepls.com The development of MCRs for the direct synthesis of this compound would involve the selection of appropriate starting materials that incorporate the 3-bromophenyl moiety.

Palladium-Catalyzed Cross-Coupling Strategies in Thiazole Scaffold Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. heteroletters.orgdokumen.pub While more commonly used for post-synthetic modification (see section 2.2.1), these reactions can also be employed in the construction of the thiazole scaffold itself. For instance, a palladium-catalyzed tandem reaction has been reported for the synthesis of 2,5-diarylthiazoles. arkat-usa.org

The general principle involves the coupling of a pre-functionalized thiazole precursor with an aryl partner. For the synthesis of this compound, a strategy could involve the coupling of a 4-halothiazole derivative with a 3-bromophenylboronic acid or a similar organometallic reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions. rsc.org

Alternative Cyclization and Ring-Forming Methodologies

Beyond the classical Hantzsch synthesis and MCRs, other cyclization methods can be utilized to form the thiazole ring. One such method involves the reaction of β-keto esters with thiourea or selenourea (B1239437) and N-bromosuccinimide (NBS) under supramolecular catalysis with β-cyclodextrin in water. organic-chemistry.org This environmentally friendly approach proceeds via in situ α-bromination of the β-keto ester followed by cyclization. organic-chemistry.org

Another strategy involves the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to yield thiazoles. organic-chemistry.org Additionally, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a mild route to thiazoles with good functional group tolerance. organic-chemistry.org

Functionalization and Post-Synthetic Modification of this compound

The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of post-synthetic modifications, enabling the synthesis of a diverse library of derivatives. ijcce.ac.ir

Suzuki-Miyaura Coupling Reactions at the Bromophenyl Moiety

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov This reaction is particularly well-suited for the functionalization of aryl halides, such as the bromophenyl moiety in this compound. nih.govmdpi.com

The reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst, which often includes phosphine (B1218219) ligands, and the base are critical for the reaction's success. rsc.org For instance, the Suzuki cross-coupling of 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids has been successfully demonstrated with high yields. hpu2.edu.vn Similarly, N-(4-bromophenyl)furan-2-carboxamide has been arylated using tetrakis(triphenylphosphine)palladium(0) as a catalyst. nih.gov

A ligand-free Suzuki-Miyaura coupling methodology has also been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate. nih.gov This approach can provide good to excellent yields for the synthesis of 1,2-diaryl-substituted heterocyclic frameworks. nih.gov

The table below summarizes the key components and conditions for Suzuki-Miyaura coupling reactions involving bromophenyl-substituted heterocycles.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Ref |

| Bis(4-bromophenyl)-1,3,4-thiadiazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | AcOK | 1,4-Dioxane | - | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | - | 32-83 | nih.gov |

| 2-(4-bromophenyl)benzo[d]thiazole | Arylboronic acid derivatives | - | - | - | 80-95 | hpu2.edu.vn |

| 2'-Bromo-2-aryl benzothiazoles | Arylboronic acids | Palladacycle | - | - | up to 99 | nih.gov |

| 5-Bromo-N-(3-bromophenyl)thiazol-2-amine | 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester | - | - | - | - | researchgate.net |

Sonogashira and Other Cross-Coupling Reactions for Alkyne and Aryl Derivatization

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of both alkyne and aryl moieties. These reactions are fundamental for extending the conjugation of the molecule and for constructing more complex architectures.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key method for introducing alkyne substituents. While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the provided results, the general principles of this reaction are well-established for various aryl bromides. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Other cross-coupling reactions , such as the Suzuki and Stille couplings, are also highly relevant for aryl derivatization. The Suzuki coupling utilizes an organoboron reagent (e.g., a boronic acid or ester), while the Stille coupling employs an organotin reagent. These methods offer broad functional group tolerance and are widely used for the synthesis of biaryl compounds. For instance, palladium-catalyzed direct arylation has been successfully applied to 4-(2-bromophenyl)-2-methylthiazole, demonstrating the feasibility of C-C bond formation at the phenyl ring. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base (e.g., Et₃N) | Alkynyl-substituted phenylthiazole |

| Suzuki | Arylboronic acid/ester | Pd(OAc)₂ / Ligand (e.g., SPhos) / Base (e.g., K₂CO₃) | Biaryl-substituted thiazole |

| Stille | Arylstannane | Pd(PPh₃)₄ | Biaryl-substituted thiazole |

| Heck | Alkene | Pd(OAc)₂ / Ligand (e.g., P(o-tolyl)₃) / Base (e.g., Et₃N) | Styrenyl-substituted phenylthiazole |

C-H Activation and Direct Arylation Strategies on the Thiazole Ring

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including thiazoles. beilstein-journals.org This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions.

For thiazole derivatives, C-H functionalization can occur at different positions of the thiazole ring. numberanalytics.com Research has shown that the reactivity of C-H bonds in thiazoles can be influenced by the substituents present on the ring. researchgate.net Palladium-catalyzed direct arylation has been reported for the C5 position of thiazole derivatives. nih.govacs.org In some cases, the introduction of an aryl group at the C5-position of a 4-phenylthiazole (B157171) was found to be necessary to enhance its reactivity for subsequent arylations on the phenyl ring. researchgate.net

Nickel-catalyzed direct C5-H bond arylation of thiazole derivatives has also been developed, utilizing an air and moisture-stable iminopyridine-based α-diimine nickel (II) complex. chemrxiv.org Density functional theory (DFT) calculations suggest that the mechanism of C-H activation in 4-methylthiazole (B1212942) involves an electrophilic aromatic substitution pathway. chemrxiv.org

Furthermore, a multi-pathway domino strategy using I₂/TBHP has been developed for the synthesis of thiazoles via sp³, sp², and sp C-H functionalization, highlighting the versatility of C-H activation in building complex heterocyclic systems. nih.gov

Regioselective Functionalization of the Thiazole Heterocycle

The regioselective functionalization of the 1,2-thiazole ring is critical for controlling the properties of the resulting derivatives. The inherent electronic properties of the thiazole ring dictate the positions most susceptible to electrophilic or nucleophilic attack. Generally, the C5 position of the thiazole ring is prone to electrophilic substitution.

Metalation is a key strategy for achieving regioselective functionalization. The use of strong bases like alkyllithiums or magnesium amide bases can selectively deprotonate specific positions on the thiazole ring, creating a nucleophilic center that can then react with various electrophiles. rsc.orgrsc.org For example, selective metallation of thiazole derivatives with magnesium amide bases has been shown to proceed smoothly under mild conditions. rsc.orgrsc.org

The introduction of directing groups can also control the regioselectivity of C-H functionalization reactions. While specific examples for this compound are not abundant, the principle is widely applied in heterocyclic chemistry.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The development of environmentally friendly synthetic methods is a growing priority in chemical research. researchgate.netresearchgate.net For the synthesis of thiazole derivatives, several green chemistry approaches have been explored to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bepls.commedmedchem.comsruc.ac.uk

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free reaction conditions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). scispace.comglobalresearchonline.netresearchgate.net Several studies have reported the synthesis of thiazole derivatives under solvent-free conditions, often with the use of grinding or microwave irradiation to facilitate the reaction. scispace.comglobalresearchonline.netresearchgate.netnih.gov These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. scispace.com

The use of environmentally benign solvents, such as water or deep eutectic solvents (DES), is another important green chemistry strategy. bepls.comnih.gov For instance, the Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline (B1196258) chloride/glycerol deep eutectic solvent, which could be reused multiple times. nih.gov Water has also been employed as a solvent for the synthesis of 2-aminothiazole (B372263) derivatives. medmedchem.com

Microwave-Assisted and Photochemical Synthesis Enhancements

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. nih.govingentaconnect.comd-nb.info The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of thiazole derivatives compared to conventional heating methods. nih.govnih.govacs.org This technique has been applied to various thiazole syntheses, including one-pot multicomponent reactions. medmedchem.comnih.gov

Photochemical synthesis offers another alternative for promoting reactions under mild conditions. acs.orgchemistryworld.comresearchgate.net Light-driven methods can be used to induce specific rearrangements and cyclizations. acs.orgchemistryworld.comresearchgate.net For example, a photochemical method has been developed for the precise rearrangement of thiazoles and isothiazoles, providing new synthetic routes to complex azole derivatives. chemistryworld.comresearchgate.net Photochemical reactions can also be involved in various transformations of the thiazole ring. researchgate.netmdpi.com

| Approach | Methodology | Advantages | Reference Example |

|---|---|---|---|

| Solvent-Free | Grinding reactants in a mortar and pestle | Reduced waste, no volatile organic solvents, often faster reaction times. scispace.com | One-pot synthesis of Hantzsch thiazole derivatives. scispace.comresearchgate.net |

| Benign Solvents | Using water or deep eutectic solvents (DES) | Non-toxic, inexpensive, and environmentally friendly reaction media. medmedchem.comnih.gov | Hantzsch synthesis in choline chloride/glycerol. nih.gov |

| Microwave-Assisted | Using microwave irradiation as an energy source | Reduced reaction times, higher yields, enhanced regioselectivity. nih.govnih.govacs.org | One-pot, three-component synthesis of thiazolyl-pyridazinediones. nih.gov |

| Photochemical | Using light to initiate reactions | Mild reaction conditions, potential for unique transformations. acs.orgchemistryworld.comresearchgate.net | Precise rearrangement of thiazoles and isothiazoles. chemistryworld.comresearchgate.net |

Stereoselective Synthesis of Chiral this compound Analogs (if applicable to specific derivatives)

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While direct stereoselective synthesis of this compound itself is not the primary focus, the principles of stereoselective synthesis become highly relevant when chiral centers are introduced into its derivatives.

The stereoselective synthesis of chiral thiazole-containing molecules has been achieved through various methods. One notable approach involves the use of chiral auxiliaries. For example, Schöllkopf's method of alkylation has been used for the stereoselective synthesis of amino acid derivatives containing a thiazole ring. lmaleidykla.lt In this method, a chiral bislactim ether is deprotonated and then reacted with a bromomethyl derivative of a heterocycle, leading to a product with high diastereomeric excess. lmaleidykla.lt

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. For instance, a proline-derived organocatalyst has been used for the enantioselective synthesis of pyrrolo[1,2-d] bepls.comglobalresearchonline.netthiazine-2-carbaldehydes via a domino 1,3-dipolar cycloaddition/rearrangement sequence. chemrxiv.org

Furthermore, the use of 2-(trimethylsilyl)thiazole (B1297445) as a formyl anion equivalent has been instrumental in the stereoselective synthesis of chiral polyhydroxylated aldehydes, which are precursors to carbohydrates. orgsyn.orgpsu.eduacs.org This iterative homologation of chiral aldehydes demonstrates the utility of thiazole-based reagents in complex stereoselective synthesis. psu.eduacs.org

Although specific examples for creating chiral analogs directly from this compound are scarce in the provided data, these established methodologies for other thiazole derivatives provide a clear roadmap for the future design and synthesis of chiral molecules based on this scaffold.

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 3 Bromophenyl 1,2 Thiazole

Reaction Kinetics and Thermodynamic Studies of Bromine-Dependent Transformations

Detailed kinetic and thermodynamic data for bromine-dependent transformations of 4-(3-bromophenyl)-1,2-thiazole are not extensively documented in publicly available literature. However, the reactivity of the bromine atom on the phenyl ring is analogous to that of other aryl bromides, particularly in the context of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromo-substituent on the phenyl ring serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. For instance, the Suzuki-Miyaura coupling of related 4-bromo-2-ketothiazoles with heteroaromatic boronic acids has been reported to proceed efficiently, highlighting the utility of the carbon-bromine bond in these systems for constructing more complex molecular architectures. nih.gov The reaction rates and equilibrium positions of these transformations are influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent system. nih.govnih.gov While specific quantitative data for this compound is scarce, the general conditions for similar couplings provide insight into its reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Thiazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ | Cy-JohnPhos | K₃PO₄ | Toluene/H₂O | 100°C | High | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100°C | High | nih.gov |

| Pd(OAc)₂ | None | K₂CO₃ | DMA | Not Specified | 65% | nih.gov |

This table presents data for analogous bromo-thiazole compounds to illustrate typical reaction conditions, not specifically for this compound.

Exploration of Reaction Mechanisms at the Bromine-Substituted Phenyl Ring

The transformations at the bromine-substituted phenyl ring are dominated by palladium-catalyzed cross-coupling reactions, which proceed through a well-established catalytic cycle involving oxidative addition and reductive elimination steps.

The catalytic cycle typically begins with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This is often the rate-limiting step of the cycle. nih.gov The palladium inserts itself into the carbon-bromine bond, forming a square planar palladium(II) intermediate. The nature of the phosphine (B1218219) ligands on the palladium catalyst is crucial at this stage, influencing the rate and efficiency of the oxidative addition. ethz.ch For aryl bromides, the oxidative addition is generally slower than for the corresponding aryl iodides. ethz.ch

Following oxidative addition, a transmetalation step occurs, where a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) center, displacing the bromide. The final key step is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govutas.edu.au The selectivity and rate of reductive elimination can be influenced by the electronic and steric properties of the ligands and the substrates involved. nih.gov

A plausible catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below:

Oxidative Addition: this compound + Pd(0)L₂ → [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(Br)L₂

Transmetalation: [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(Br)L₂ + R-B(OR')₂ → [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(R)L₂ + BrB(OR')₂

Reductive Elimination: [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(R)L₂ → 4-(3-R-phenyl)-1,2-thiazole + Pd(0)L₂

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. In the case of this compound, the 1,2-thiazole ring can be considered as an electron-withdrawing substituent, which could potentially activate the phenyl ring towards nucleophilic attack.

However, SNAr reactions on unactivated aryl bromides generally require harsh conditions, such as high temperatures and strong nucleophiles. The presence of the thiazole (B1198619) moiety might not provide sufficient activation for this reaction to occur readily under standard conditions. More commonly, the transformation of the C-Br bond is achieved through palladium-catalyzed cross-coupling reactions, which are more versatile and proceed under milder conditions. While there are no specific studies detailing the SNAr potential of this compound, the general principles of SNAr on nitrogen-containing fused heterocycles have been explored, often requiring specific activation or catalytic conditions. mdpi.com

Reactivity of the 1,2-Thiazole Ring System

The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity. tandfonline.com The presence of the nitrogen and sulfur atoms leads to a non-uniform distribution of electron density within the ring, making it susceptible to both electrophilic and nucleophilic attack at different positions.

The 1,2-thiazole ring is generally considered to be electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. However, such reactions can occur, typically at the C4 position, which is the most electron-rich carbon atom in the isothiazole (B42339) ring. The regioselectivity is influenced by the reaction conditions and the nature of the electrophile. For instance, bromination of 3-phenylisothiazole (B82050) occurs at the 4-position.

The electron-deficient nature of the 1,2-thiazole ring makes it susceptible to nucleophilic attack. The most electrophilic sites are the ring sulfur atom and the C3 and C5 positions. Attack at the sulfur atom can lead to ring-opening reactions. researchgate.netresearchgate.net For example, some isothiazolium salts have been shown to react with nucleophiles at the sulfur atom, leading to acyclic products. researchgate.net

Ring-opening and subsequent recyclization reactions can also occur, providing pathways to other heterocyclic systems. These transformations are often dependent on the nature of the substituents on the thiazole ring and the specific nucleophile and reaction conditions employed. For instance, the reaction of 4-phenyl-1,2-dithiole-3-thione, a related sulfur-containing heterocycle, with active methylene (B1212753) nitriles can lead to ring-opening and subsequent ring-closure to form thiine derivatives. researchgate.net While specific examples for this compound are not readily found, the general reactivity patterns of the isothiazole core suggest that such pathways are plausible.

Catalyst Design and Ligand Effects in this compound Derivatization

The derivatization of this compound, particularly through cross-coupling reactions, is heavily reliant on the design of the catalyst system. The bromine substituent on the phenyl ring serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, primarily through palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The efficacy of these transformations is profoundly influenced by the choice of the palladium source and, more critically, the nature of the supporting ligand.

Palladium complexes are the cornerstone of many cross-coupling strategies. wildlife-biodiversity.com The catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation (for Suzuki-type reactions) or coordination of the nucleophile, and reductive elimination. wildlife-biodiversity.com The ligand bound to the palladium center plays a crucial role in modulating the kinetics and efficiency of each step. For a substrate like this compound, the ligand's electronic and steric properties must be carefully tuned to achieve high yields and selectivity.

Ligand Effects: The choice of ligand is paramount in overcoming challenges associated with the coupling of heteroaromatic substrates. Electron-rich and sterically bulky phosphine ligands are often employed.

Steric Hindrance: Bulky ligands, such as those from the biarylphosphine family (e.g., XPhos, SPhos, BrettPhos), facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. mit.edu They also promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step with the aryl bromide. illinois.edu

Electronic Properties: The electron-donating ability of a ligand enhances the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide (Ar-Br) bond. This is a critical initiation step for the entire catalytic process. mit.edu For instance, mechanistic studies have shown that electron-donating substituents on biarylphosphine ligands are key to the stability and reactivity of the catalyst. mit.edu

A study on palladium-catalyzed C-N cross-coupling reactions highlighted the development of a new ligand, EPhos, based on mechanistic insights. nih.gov The use of this ligand with a mild base proved effective in the formation of 4-arylaminothiazoles, a class of compounds structurally related to derivatives of this compound. nih.gov This demonstrates that tailored ligand design, informed by mechanistic understanding, is crucial for coupling nitrogen nucleophiles to thiazole-containing aryl halides. nih.gov

In the context of Suzuki-Miyaura coupling, which would be a primary method for C-C bond formation at the 3-position of the phenyl ring of the title compound, ligand choice dictates reaction efficiency. While some Suzuki reactions can proceed under ligand-free conditions where the reactant's nitrogen atom may coordinate with the palladium catalyst, sterically hindered substrates often require specialized ligands to achieve good yields. nih.gov The development of N,N′-dicyclohexyl-1,4-diazabutadiene (DAB-Cy) as a ligand for palladium-catalyzed reductive coupling of aryl halides is one such example of targeted catalyst design. researchgate.net

The following table illustrates the effect of different catalyst systems on the yield of Suzuki-Miyaura reactions for aryl halides, demonstrating the critical role of the ligand and catalyst precursor.

| Catalyst/Precursor | Ligand | Substrate Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | Aryl Halide | Homocoupling | Varies | researchgate.net |

| PdCl₂(CH₃CN)₂ | DAB-Cy | Aryl Halide | Reductive Coupling | Good | researchgate.net |

| Pd(OCOCF₃)₂ | P(2-furyl)₃ | Iodoarene | Homocoupling | Good | researchgate.net |

| Pd₂(dba)₃ | EPhos | Aryl Halide | C-N Coupling | High | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Aryl Bromide | Suzuki-Miyaura | 87 |

Computational Elucidation of Reaction Transition States and Intermediates

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions involving molecules like this compound. researchgate.net These methods allow for the detailed study of reaction pathways, the characterization of fleeting transition states, and the identification of reaction intermediates that may be too unstable or short-lived to be observed experimentally. wildlife-biodiversity.com

For the derivatization of this compound, computational studies can provide profound insights into several key areas:

Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, helping to determine the most favorable pathway. For instance, in a [3+2] cycloaddition reaction involving a 1,3-thiazole derivative, theoretical studies showed that while multiple cycloaddition channels were kinetically favorable, one was significantly more probable, explaining the observed experimental regioselectivity. researchgate.net Such an approach could be used to predict the outcome of cycloaddition reactions involving the 1,2-thiazole ring of the title compound.

A hypothetical computational study on a Suzuki-Miyaura coupling of this compound with phenylboronic acid might yield data similar to that presented in the table below, which outlines the calculated relative energies of key species along the reaction coordinate.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L₂ + Phenylboronic Acid | 0.0 |

| TS_OA | Transition State of Oxidative Addition | +15.2 |

| Intermediate 1 | [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(Br)L₂ | -5.8 |

| TS_TM | Transition State of Transmetalation | +12.5 |

| Intermediate 2 | [4-(1,2-thiazol-4-yl)phenyl]Pd(II)(Phenyl)L₂ | -10.1 |

| TS_RE | Transition State of Reductive Elimination | +20.7 |

| Products | 4-(3-Biphenyl)-1,2-thiazole + Pd(0)L₂ | -25.3 |

Note: The data in this table is illustrative and represents typical values for a palladium-catalyzed cross-coupling reaction, calculated using DFT methods.

Such computational data helps in identifying the rate-determining step of the reaction (in this hypothetical case, reductive elimination, with the highest energy barrier) and provides a basis for rationally designing more efficient catalysts by modifying ligands to lower the energy of this specific transition state. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromophenyl 1,2 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, including thiazole (B1198619) derivatives. It provides crucial information on the connectivity of atoms and the spatial arrangement of the molecule. For thiazole derivatives, NMR is instrumental in determining the predominant tautomeric form in solution, as these compounds can exist in equilibrium between different isomeric forms. montana.eduresearchgate.net

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex spectra of "4-(3-Bromophenyl)-1,2-thiazole" and its analogs. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is fundamental in establishing the spin systems within the molecule, such as the protons on the phenyl and thiazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the conformation and stereochemistry of the molecule by revealing through-space interactions.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly carbon-13. sdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

In the study of thiazole derivatives, 2D NMR techniques like HSQC and HMBC have been instrumental in confirming the correct structural assignments, especially when multiple isomers could potentially be formed during synthesis. montana.edu

Table 1: Application of 2D NMR Techniques in Thiazole Derivative Analysis

| Technique | Information Provided | Application Example |

| COSY | 1H-1H correlations through J-coupling. sdsu.edu | Establishing proton connectivity within the phenyl and thiazole rings. |

| NOESY | Through-space 1H-1H correlations. princeton.edu | Determining the relative orientation of the phenyl and thiazole rings. |

| HSQC/HMQC | One-bond 1H-13C correlations. sdsu.edu | Assigning the carbon atoms of the thiazole and phenyl rings. |

| HMBC | Long-range (2-4 bond) 1H-13C correlations. sdsu.edu | Confirming the linkage between the bromophenyl substituent and the thiazole ring. |

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing materials in the solid phase, where molecular motion is restricted. jocpr.com It is particularly powerful for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.govirispublishers.com Different polymorphs can exhibit distinct physical properties, and ssNMR can differentiate between them based on variations in chemical shifts and relaxation times. jocpr.comchempedia.info

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Electronic State Characterization

For thiazole derivatives, FT-IR and Raman spectroscopy are used to identify characteristic functional group vibrations. orientjchem.org For instance, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. scialert.net The stretching vibrations of the thiazole ring itself are often observed in the 1650-1400 cm⁻¹ range. orientjchem.orgtandfonline.com

These techniques are also highly effective for studying intermolecular interactions, such as hydrogen bonding. tandfonline.com Changes in the vibrational frequencies of functional groups involved in hydrogen bonding can provide evidence for their presence and relative strength. Furthermore, the electronic state of the molecule can influence the vibrational spectra. For example, conjugation between the phenyl and thiazole rings can lead to shifts in the positions and intensities of certain vibrational bands. In related bromophenyl-containing compounds, FT-IR spectra have been used to confirm the presence of key functional groups and to support structural elucidation. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Phenyl and Thiazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | scialert.net |

| Thiazole Ring Stretch | 1655 - 1599 | |

| C=C Stretch (Aromatic) | 1650 - 1430 | tandfonline.com |

| C-H In-plane Bend | 1300 - 1000 | scialert.net |

| C-H Out-of-plane Bend | 995 - 720 | scialert.net |

| C-S Stretch | 718 - 641 | scialert.net |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Analog Identification

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. researchgate.net This technique provides detailed structural information by revealing how a molecule breaks apart. The fragmentation patterns are often characteristic of specific structural motifs and can be used to confirm the identity of a compound. nih.gov

For thiazole derivatives, MS/MS can be used to confirm the connectivity of the molecule by observing the loss of specific neutral fragments. mdpi.com For example, the fragmentation of a 4-phenylthiazole (B157171) derivative might involve the cleavage of the bond between the phenyl and thiazole rings or the fragmentation of the thiazole ring itself. The resulting fragment ions can then be analyzed to piece together the original structure. The use of tandem mass spectrometry has been crucial in the structural elucidation of various heterocyclic compounds, including thiazole-containing peptides. biorxiv.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org By measuring the exact mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For "this compound," HRMS would be used to confirm its elemental composition (C₉H₆BrNS). The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly visible in the mass spectrum. HRMS has been used to confirm the structures of newly synthesized thiazole derivatives, providing confidence in their elemental composition. mdpi.comnih.gov

Table 3: Mass Spectrometry Data for a Generic Bromophenyl Thiazole Derivative

| Technique | Information Provided | Expected Result for C₉H₆BrNS |

| Low-Resolution MS | Nominal molecular weight and isotopic pattern. | Molecular ion peaks corresponding to the bromine isotopes. |

| High-Resolution MS | Exact mass and elemental composition. rsc.org | An exact mass measurement consistent with the formula C₉H₆BrNS. |

| Tandem MS (MS/MS) | Fragmentation pathways for structural confirmation. nih.gov | Characteristic fragments corresponding to the loss of Br, HCN, or other small molecules from the parent ion. |

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Although a crystal structure for this compound is not documented in the searched literature, extensive crystallographic data on analogous phenyl-thiazole derivatives allows for a detailed prediction of its molecular geometry and packing in the solid state.

Molecular Geometry:

The molecular geometry of this compound is expected to be defined by the spatial relationship between the planar 1,2-thiazole ring and the 3-bromophenyl substituent. In many structurally related phenyl-thiazole compounds, the thiazole ring itself is essentially planar. iucr.org However, the dihedral angle between the thiazole and the phenyl ring can vary significantly depending on the substitution pattern and the presence of intermolecular interactions in the crystal lattice. iucr.orgnih.gov For instance, in some derivatives, the thiazole and phenyl rings are nearly coplanar, with small dihedral angles, while in others, they can be significantly twisted with respect to each other. iucr.orgnih.gov In the case of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, the dihedral angle between the thiazole and phenyl rings is 10.8 (2)°. iucr.org

The bond lengths and angles within the 1,2-thiazole ring are anticipated to be consistent with those observed for other thiazole derivatives. Typical bond lengths would be in the range of 1.70 to 1.74 Å for S–C bonds and around 1.30 to 1.40 Å for C–N bonds. conicet.gov.ar The internal angles of the five-membered ring will accommodate the presence of both sulfur and nitrogen heteroatoms.

Intermolecular Interactions:

The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the bromine atom, the aromatic rings, and the sulfur and nitrogen atoms of the thiazole ring all contribute to the formation of a stable three-dimensional supramolecular architecture.

Based on studies of analogous brominated phenyl-thiazole derivatives, the following intermolecular interactions are likely to be observed:

Hydrogen Bonds: Although the parent molecule lacks strong hydrogen bond donors, C–H···N and C–H···S interactions involving the thiazole ring and C–H···π interactions with the phenyl ring are plausible. In derivatives with appropriate functional groups, stronger hydrogen bonds like N–H···O and N–H···N would play a significant role in the crystal packing. tandfonline.com

Halogen Bonds: The bromine atom is expected to participate in halogen bonding, acting as a halogen bond donor. Interactions such as Br···S and Br···π have been observed in related structures. conicet.gov.ar For example, in a coumarin-pyrazolyl-thiazole hybrid, a Br···S interaction of 3.736(3) Å and a Br···π interaction with a distance of 3.6826(3) Å to the centroid of a phenyl ring were reported. conicet.gov.ar Br···Br interactions are also a possibility. tandfonline.com

π-π Stacking: The aromatic phenyl and thiazole rings are likely to engage in π-π stacking interactions, which are common in the crystal structures of aromatic heterocyclic compounds. These interactions contribute significantly to the stabilization of the crystal packing. conicet.gov.ar

To illustrate the expected crystallographic parameters, the following table presents data from a related bromophenyl-thiazole derivative.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide | - | - | C-H···O, N-H···O, N-H···N, Br···Br | tandfonline.com |

| 3-(2-(5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one | - | - | C-H···O, Br···π, π–π | conicet.gov.ar |

Specific crystal system and space group data were not available in the provided search results for these illustrative compounds.

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Assignment (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful methods for the stereochemical assignment of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution.

For chiroptical spectroscopy to be applicable to derivatives of this compound, the molecule must be chiral. Chirality could be introduced by several means, for instance:

Atropisomerism: If rotation around the single bond connecting the phenyl and thiazole rings is sufficiently hindered due to bulky substituents in the ortho positions of the phenyl ring and/or adjacent positions on the thiazole ring, stable atropisomers could be isolated. These atropisomers would be enantiomeric and thus amenable to study by CD and VCD.

Introduction of a Chiral Center: The synthesis of derivatives containing a stereogenic center, for example, by introducing a chiral substituent on either the phenyl or the thiazole ring, would result in enantiomers whose absolute configuration could be determined using chiroptical methods.

A search of the current scientific literature did not yield any studies on the synthesis or chiroptical analysis of chiral derivatives of this compound. Therefore, there is no experimental CD or VCD data available for this class of compounds.

Should such chiral derivatives be synthesized in the future, a combined approach of experimental CD/VCD spectroscopy and quantum chemical calculations would be the state-of-the-art method for the unambiguous assignment of their absolute configuration. This would involve the computational prediction of the CD and VCD spectra for a specific enantiomer and its comparison with the experimentally measured spectrum.

Computational Chemistry and Molecular Modeling of 4 3 Bromophenyl 1,2 Thiazole and Its Interactions

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. cellmolbiol.org By calculating the electron density, DFT can determine various molecular properties and predict chemical behavior. For thiazole (B1198619) derivatives, DFT calculations are commonly employed to optimize molecular geometry and analyze vibrational spectra, with results often showing excellent agreement with experimental data from X-ray crystallography and spectroscopic methods. mjcce.org.mkresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer. distantreader.orgnih.gov

For thiazole-containing compounds, the FMOs are typically distributed across the molecule, with the HOMO often localized on the electron-rich thiazole ring and parts of the phenylimino moiety, while the LUMO encompasses the π*-orbitals of the entire structure. distantreader.org From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. distantreader.org |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. distantreader.org |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. distantreader.org |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines key global reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in predicting the chemical behavior of molecules like 4-(3-bromophenyl)-1,2-thiazole.

Studies on analogous thiazole derivatives show that the introduction of different substituents on the phenyl ring significantly influences these descriptors, thereby tuning the molecule's reactivity. distantreader.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). This information is crucial for predicting how a molecule will interact with other molecules, including biological receptors or enzyme active sites. mdpi.comsemanticscholar.org

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential would be expected around the hydrogen atoms, particularly those on the thiazole ring, identifying them as potential hydrogen bond donors. The bromine atom can exhibit a region of positive potential known as a "sigma-hole," allowing it to participate in halogen bonding, a significant non-covalent interaction. mdpi.com

The thiazole ring is an aromatic heterocycle, characterized by significant pi-electron delocalization, which imparts considerable stability. wikipedia.org This aromaticity can be quantified using computational methods such as aromaticity indices and the calculation of diamagnetic ring currents. Aromatic systems exhibit a characteristic ring current when placed in a magnetic field, which can be observed through techniques like ¹H NMR spectroscopy, where ring protons are typically deshielded and appear at chemical shifts between 7.27 and 8.77 ppm. wikipedia.org

Computational calculations can model this phenomenon to provide a quantitative measure of aromaticity, confirming the stability of the thiazole nucleus. The stability of the 1,2-thiazole ring in the target compound is a direct consequence of this aromatic character, which influences its chemical properties and resistance to reactions that would disrupt the delocalized π-system. wikipedia.orgias.ac.in

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, particularly the rotation around the single bond connecting the phenyl and thiazole rings. This analysis reveals the most stable conformations (rotamers) and the energy barriers between them.

Furthermore, MD simulations are essential for understanding the influence of the surrounding environment, such as a solvent. By simulating the molecule in an explicit solvent like water, researchers can observe how solvent molecules arrange themselves around the solute and how these interactions affect the compound's conformation and stability. These simulations often analyze metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation period. researchgate.net

In Silico Ligand-Target Docking Studies for Biological Mechanism Prediction (restricted to non-human targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. nih.govmdpi.com For this compound and its analogs, docking studies can identify potential interactions with non-human biological targets, such as enzymes from bacteria or fungi.

Docking studies on thiazole derivatives against various non-human enzymes have revealed key binding interactions responsible for their inhibitory activity. mdpi.com For example, in studies involving bacterial enzymes like DNA gyrase B, thiazole compounds have been shown to fit into the active site and form specific interactions that disrupt the enzyme's function. researchgate.netnih.gov

The analysis of the docked pose of a ligand like this compound would focus on identifying non-covalent interactions with amino acid residues in the enzyme's active site. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors, such as the thiazole nitrogen. mdpi.com

Hydrophobic Interactions: Occurring between the nonpolar phenyl and thiazole rings and hydrophobic residues like valine, leucine, and isoleucine.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. mdpi.com

Table 2: Example of Docking Study Results for a Bromophenyl-Heterocycle Analog Against a Non-Human Target

| Ligand | Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|

This table presents representative data from a molecular docking study of a compound analogous to the subject of this article, demonstrating how binding affinity and specific molecular interactions are reported. Data sourced from a study on tubulin inhibition. mdpi.com

Such detailed interaction analysis helps in predicting the biological mechanism of a compound and provides a rational basis for designing more potent and selective derivatives.

Lack of Specific Research Data for "this compound" in Advanced Computational Modeling

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the chemical compound This compound within the advanced computational chemistry frameworks requested. While extensive data exists for the broader class of thiazole derivatives, and even for isomers such as 4-(4-bromophenyl)thiazole (B159989), the specific application of detailed computational and molecular modeling studies for the 3-bromo isomer of 4-phenyl-1,2-thiazole is not documented in the available resources.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the following specified topics for This compound :

In Vitro Biological Activity and Mechanistic Insights of 4 3 Bromophenyl 1,2 Thiazole Analogs Strictly Non Clinical

Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)

Analogs based on the bromophenyl-thiazole framework have been identified as potent inhibitors of several key enzyme families.

Specific Enzyme Target Identification and Validation

Kinases: Thiazole (B1198619) derivatives are significant inhibitors of various protein kinases, which are crucial regulators of cellular processes. Analogs containing the bromophenyl-thiazole moiety have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. For instance, certain hydrazinyl thiazole derivatives and thiazolyl-pyrazoline compounds have shown potent VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range, comparable to reference drugs like sorafenib (B1663141) and sunitinib. mdpi.comtandfonline.comnih.gov One thiazolyl-pyrazoline derivative, compound 10d , was identified as a particularly potent VEGFR-2 inhibitor with an IC₅₀ value of 43.0 ± 2.4 nM. tandfonline.com Other kinase targets for thiazole analogs include Epidermal Growth Factor Receptor (EGFR), HER-2, and members of the DYRK family. mdpi.complu.mxmdpi.com For example, compound E28 , a pyrazolyl-thiazolinone derivative, displayed potent inhibitory activity against EGFR with an IC₅₀ of 0.24 µM. plu.mx

Proteases: The thiazole scaffold has been explored for its ability to inhibit proteases, particularly the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication. N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as active compounds against this viral protease, with IC₅₀ values in the micromolar range. semanticscholar.org Specifically, compound MC12 demonstrated inhibitory activity comparable to the known drug Nirmatrelvir, with an IC₅₀ of 77.7 ± 14.1 nM. nih.gov This inhibition was confirmed through mass spectrometry and X-ray crystallography to be a result of reversible covalent binding to the catalytic cysteine (Cys145) in the enzyme's active site. nih.gov

Hydrolases: Thiazole analogs have shown significant inhibitory effects against cholinesterases, a family of hydrolase enzymes critical in neurotransmission. nih.gov Numerous studies have identified thiazolylhydrazone and other thiazole derivatives as potent inhibitors of acetylcholinesterase (AChE), with many compounds exhibiting weak or no activity against butyrylcholinesterase (BChE). researchgate.netmdpi.com One of the most active compounds, 2i , demonstrated an IC₅₀ value of 0.028 ± 0.001 µM against AChE, which is comparable to the standard drug donepezil. mdpi.com The inhibitory action is often evaluated using the Ellman spectrophotometric method. researchgate.netmdpi.com

Table 1: Inhibition of Various Enzymes by 4-(Bromophenyl)-1,2-thiazole Analogs and Related Thiazole Derivatives

| Compound/Analog Series | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Thiazolyl-pyrazoline (10d) | VEGFR-2 | 43.0 ± 2.4 nM | tandfonline.com |

| Thiazolotriazine derivative (5) | VEGFR-2 | 0.044 µM | nih.gov |

| Pyrazolyl-thiazolinone (E28) | EGFR | 0.24 µM | plu.mx |

| Thiazolylhydrazone (2i) | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | mdpi.com |

| Thiazole derivative (6l) | Acetylcholinesterase (AChE) | 0.079 ± 0.16 µM | researchgate.net |

| N-(benzo[d]thiazol-2-yl)cinnamamide (20) | SARS-CoV-2 Mpro | 14.7 µM | semanticscholar.org |

| Thiazole-based compound (MC12) | SARS-CoV-2 Mpro | 77.7 ± 14.1 nM | nih.gov |

Kinetic Characterization of Enzyme Inhibition/Activation

The characterization of enzyme inhibition by thiazole analogs in most studies is primarily based on the determination of the half-maximal inhibitory concentration (IC₅₀), which provides a measure of the compound's potency. The assays used to determine this value include the Ellman method for cholinesterases and various kinase activity assays. researchgate.netmdpi.com

Detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) are less frequently reported in initial screening studies. However, for the most potent compounds, such as the AChE inhibitor 2i , further kinetic analysis is sometimes performed to elucidate the type of inhibition. mdpi.com Molecular modeling and docking studies are also commonly employed to predict the binding modes of these inhibitors within the active sites of their target enzymes, providing insights that complement the kinetic data. semanticscholar.orgmdpi.com

Receptor Binding and Modulation Assays (in vitro cell-free or cell-based systems)

G-Protein Coupled Receptor (GPCR) Interaction Profiling

While extensive profiling across the entire GPCR family is not widely documented for 4-(3-bromophenyl)-1,2-thiazole itself, related thiazole derivatives have been identified as modulators of specific GPCRs. For example, certain thiazole derivatives have been developed as antagonists for the metabotropic glutamate (B1630785) receptor 5a (mGluR5a), with reported binding affinities (Ki) in the nanomolar range. This indicates that the thiazole scaffold can effectively interact with the binding pockets of GPCRs.

Ion Channel Modulation Studies (if applicable)

Thiazole-carboxamide derivatives have been investigated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system. mdpi.comnih.gov Studies using patch-clamp analysis on HEK293T cells expressing AMPA receptor subunits have shown that these compounds can act as potent negative allosteric modulators. mdpi.comresearchgate.net

Specifically, compounds like MMH-5 were found to significantly reduce the amplitude of whole-cell currents mediated by the GluA2 subunit of the AMPA receptor. nih.gov These derivatives also influence the receptor's kinetics by altering the rates of deactivation and desensitization, highlighting their potential to modulate neuronal excitability. mdpi.comnih.gov

Cellular Pathway Investigation in Cultured Cell Lines (non-human, non-clinical)

The in vitro antiproliferative activity of 4-(bromophenyl)-thiazole analogs has been extensively evaluated in a variety of cancer cell lines. These studies provide insights into the cellular pathways affected by these compounds, often leading to cytotoxicity and cell death.

Derivatives have demonstrated potent cytotoxic effects against human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), human lung adenocarcinoma (A549), and colon cancer (HCT-116) cell lines, among others. mdpi.comnih.govacs.orgnih.gov For example, the 4-(4-bromophenyl)thiazole (B159989) derivative p2 showed an IC₅₀ of 10.5 µM against MCF-7 cells. nih.gov Another compound, 4-(4-bromophenyl)-2-(5-(3,4-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-thiazole (84c) , was potent against MCF-7, A549, and HepG-2 cell lines. acs.org

Mechanistic studies have revealed that the cytotoxic effects of these compounds can be attributed to the induction of apoptosis and interference with the cell cycle. researchgate.netmdpi.com Flow cytometry analysis of MCF-7 cells treated with active thiazole analogs showed an accumulation of cells in the pre-G1 or G1 phase, indicative of apoptosis and cell cycle arrest. researchgate.netmdpi.com The induction of apoptosis is often accompanied by an increased expression ratio of pro-apoptotic proteins (like BAX) to anti-apoptotic proteins (like BCL-2). nih.gov Furthermore, some thiazole-pyrrolotriazinone hybrids have been shown to reduce the levels of PI3K protein in cancer cells, suggesting an impact on this critical cell survival pathway. nih.gov

Table 2: Cytotoxic Activity of Representative Bromophenyl-Thiazole Analogs in Various Cancer Cell Lines

| Compound/Analog | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Compound p2 (a 4-(4-bromophenyl)-thiazol-2-amine derivative) | MCF-7 (Breast) | 10.5 | nih.gov |

| Compound 4 (a 2-(hydrazinyl)-1,3-thiazole derivative) | MCF-7 (Breast) | 5.73 | nih.gov |

| Compound 4 (a 2-(hydrazinyl)-1,3-thiazole derivative) | MDA-MB-231 (Breast) | 12.15 | nih.gov |

| Compound E28 (a pyrazolyl-thiazolinone derivative) | MCF-7 (Breast) | 0.30 | plu.mx |

| Compound E28 (a pyrazolyl-thiazolinone derivative) | HCT-116 (Colon) | 0.70 | plu.mx |

| Compound 84c (a pyrazoline-thiazole derivative) | MCF-7, A549, HepG-2 | Potent Activity | acs.org |

| Thiazoloquinazolinone 5b | HCT-116 (Colon) | 1.8 | mdpi.com |

| Thiazoloquinazolinone 6b | HCT-116 (Colon) | 2.0 | mdpi.com |

Apoptosis Induction and Cell Cycle Arrest Mechanisms in Cancer Cell Lines

Thiazole derivatives, including analogs of this compound, have demonstrated notable potential as anticancer agents in preclinical, non-clinical settings by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells (cell cycle arrest).

One study on novel 1,3-thiazole analogues revealed significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com Compound 4 from this series was particularly potent, with an IC₅₀ of 5.73 µM against MCF-7 cells. mdpi.com Mechanistic investigations showed that this compound could trigger programmed cell death by inducing both apoptosis and necrosis in MCF-7 cells. mdpi.com Furthermore, it was found to cause cell cycle arrest at the G1 phase, thereby preventing the cells from progressing to the DNA synthesis (S) phase and effectively stopping their division. mdpi.com

Similarly, another series of newly synthesized thiazole derivatives showed that compound 4c was the most active against MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively. mdpi.com This compound was shown to induce cell cycle arrest, increasing the population of cancer cells in the pre-G1 phase by 37.36% compared to untreated cells. mdpi.com Flow cytometry analysis confirmed that compound 4c significantly increased the percentage of cells undergoing both early apoptosis (22.39%) and late apoptosis (9.51%) compared to the control. mdpi.com The pro-apoptotic effect is thought to be linked to the inhibition of anti-apoptotic proteins like Bcl-2. mdpi.com

Further research into thiazole-naphthalene derivatives identified compound 5b as a potent antiproliferative agent against MCF-7 and A549 cancer cell lines, with IC₅₀ values of 0.48 µM and 0.97 µM, respectively. nih.gov Mechanistic studies confirmed that this compound arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells. nih.gov

The following table summarizes the in vitro anticancer activity of selected thiazole analogs.

| Compound | Cancer Cell Line | Activity Metric | Value |

| Compound 4 | MCF-7 | IC₅₀ | 5.73 µM |

| Compound 4 | MDA-MB-231 | IC₅₀ | 12.15 µM |

| Compound 4c | MCF-7 | IC₅₀ | 2.57 µM |

| Compound 4c | HepG2 | IC₅₀ | 7.26 µM |

| Compound 5b | MCF-7 | IC₅₀ | 0.48 µM |

| Compound 5b | A549 | IC₅₀ | 0.97 µM |

Autophagy Modulation Studies in Cell Models

Autophagy, a cellular degradation and recycling process, is another pathway that can be modulated by thiazole derivatives. Research on the thiazole derivative CPTH6 has provided significant insights into this area. Studies have shown that CPTH6 treatment leads to a notable increase in autophagic features in various human tumor cell lines. nih.govnih.gov This is observed through the accumulation of the membrane-bound form of microtubule-associated protein 1 light chain 3 (LC3B-II) and the appearance of characteristic autophagosomal puncta. nih.govnih.gov

Interestingly, the mechanism by which CPTH6 affects autophagy appears to be non-canonical. It does not require the Beclin-1-dependent nucleation step but does involve the Atg-7-mediated elongation of autophagosomal membranes. nih.govnih.gov Further investigation using late-stage autophagy inhibitors like chloroquine (B1663885) revealed that CPTH6 actually impairs the degradation pathway of autophagosomes, reducing their turnover rather than enhancing their formation. nih.govnih.gov This blockage of autophagic cargo degradation is confirmed by the accumulation of autophagy substrates p62 and NBR1. nih.govnih.gov This dual ability to induce apoptosis and modulate autophagy makes such compounds valuable for further investigation as potential anticancer agents. nih.gov

Inflammatory Pathway Inhibition in Cell Models

Thiazole-based compounds have been investigated for their anti-inflammatory properties in various cell models. These derivatives can inhibit key mediators in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The COX-2 enzyme, in particular, is often induced at sites of inflammation. informahealthcare.com

A study on two thiazole derivatives, CX-32 and CX-35 , in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line, demonstrated their potential to block prostaglandin (B15479496) production, a key process in inflammation. benthamscience.com This effect is believed to occur through the specific inhibition of the COX-2 enzyme. benthamscience.com

In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells. nih.gov Most of the synthesized compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 13b emerged as the most potent derivative, with IC₅₀ values of 10.992 µM for NO inhibition, 2.294 µM for IL-6 inhibition, and 12.901 µM for TNF-α inhibition. nih.gov

| Compound | Inflammatory Mediator | Cell Line | Activity Metric | Value |

| Compound 13b | Nitric Oxide (NO) | RAW264.7 | IC₅₀ | 10.992 µM |

| Compound 13b | Interleukin-6 (IL-6) | RAW264.7 | IC₅₀ | 2.294 µM |

| Compound 13b | TNF-α | RAW264.7 | IC₅₀ | 12.901 µM |

Antimicrobial Activity against Microbial Strains (in vitro)

The thiazole scaffold is a core component of many compounds exhibiting significant in vitro activity against a range of bacterial and fungal strains. nih.govnih.gov

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial potential. nih.gov Compounds p2 , p3 , p4 , and p6 from this series showed promising activity comparable to the standard antibacterial drug norfloxacin (B1679917) and the antifungal drug fluconazole. nih.gov

In another study, a series of thiazole-pyrazole hybrids containing a 4-(3-bromophenyl) moiety were synthesized. acs.orgnih.gov Compound 27a (4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) showed high potency against all tested microorganisms, with efficacy comparable to reference drugs ciprofloxacin (B1669076) and ketoconazole. acs.orgnih.gov Similarly, compound 33c (4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibited remarkable activity, particularly against Staphylococcus aureus, Candida albicans, and Saccharomyces cerevisiae. acs.orgnih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole derivatives against various microbial strains.

| Compound | Microbial Strain | Activity Metric | Value (µg/mL) |

| Compound 37c | Bacteria | MIC | 46.9 - 93.7 |

| Compound 37c | Fungi | MIC | 5.8 - 7.8 |

| Compound 14o | Salmonella typhimurium | MIC | 31.25 |

| Compound 14o | Proteus vulgaris | MIC | 31.25 |

Target Identification and Validation Through Chemical Biology Approaches

Identifying the specific molecular targets of this compound analogs is crucial for understanding their mechanism of action. While direct affinity chromatography or proteomics studies for this specific compound are not widely published, research on related thiazole derivatives provides insights into potential targets.

For anticancer thiazole derivatives, tubulin is a frequently identified target. nih.gov The thiazole-naphthalene derivative 5b was found to significantly inhibit tubulin polymerization with an IC₅₀ value of 3.3 µM, suggesting it binds to the colchicine (B1669291) binding site on tubulin. nih.gov Similarly, a class of substituted methoxybenzoyl-aryl-thiazole (SMART) compounds were discovered as inhibitors of tubulin polymerization. acs.org

In the context of anti-inflammatory action, Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), has been identified as a target for certain thiazole derivatives. nih.gov This enzyme is a potential therapeutic target for inflammatory diseases. nih.gov